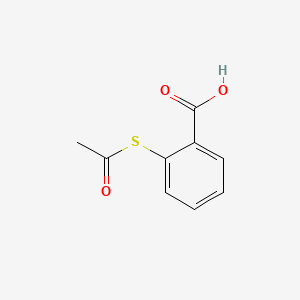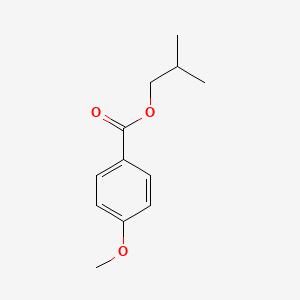![molecular formula C15H26O2 B1618289 Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel- CAS No. 7549-41-9](/img/structure/B1618289.png)
Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel-, also known as bornyl valerate, is an organic compound with the molecular formula C15H26O2. It is an ester derived from valeric acid and borneol. This compound is known for its pleasant aroma and is often used in the fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl valerate typically involves the esterification of borneol with valeric acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Borneol+Valeric AcidH2SO4Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl valerate+Water
Industrial Production Methods
In an industrial setting, the production of endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl valerate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel- can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield borneol and valeric acid.
Oxidation: The borneol moiety can be oxidized to camphor using oxidizing agents such as chromic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Chromic acid or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Borneol and valeric acid.
Oxidation: Camphor.
Reduction: Borneol and pentanol.
Aplicaciones Científicas De Investigación
Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to penetrate biological membranes.
Industry: Utilized in the fragrance industry for its pleasant aroma and stability.
Mecanismo De Acción
The mechanism of action of endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl valerate involves its interaction with biological membranes. The compound’s lipophilic nature allows it to easily penetrate cell membranes, making it an effective carrier for other molecules. Additionally, its potential antimicrobial properties are thought to be due to its ability to disrupt microbial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Bornyl acetate: An ester of borneol and acetic acid, used in fragrances and flavorings.
Bornyl butyrate: An ester of borneol and butyric acid, also used in the fragrance industry.
Isobornyl formate: An ester of isoborneol and formic acid, used in perfumes and as a flavoring agent.
Uniqueness
Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel- is unique due to its specific ester linkage with valeric acid, which imparts distinct olfactory properties. Its stability and ability to penetrate biological membranes make it particularly valuable in both the fragrance industry and potential medical applications .
Propiedades
Número CAS |
7549-41-9 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) pentanoate |
InChI |
InChI=1S/C15H26O2/c1-5-6-7-13(16)17-12-10-11-8-9-15(12,4)14(11,2)3/h11-12H,5-10H2,1-4H3 |
Clave InChI |
ILUAVCBOWYHFAI-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1CC2CCC1(C2(C)C)C |
SMILES isomérico |
CCCCC(=O)O[C@@H]1C[C@@H]2CC[C@]1(C2(C)C)C |
SMILES canónico |
CCCCC(=O)OC1CC2CCC1(C2(C)C)C |
Punto de ebullición |
136.00 °C. @ 12.00 mm Hg |
Densidad |
0.957-0.963 |
Descripción física |
Colourless liquid; Fruity, herbaceous-camphoraceous aroma |
Pictogramas |
Irritant |
Solubilidad |
Soluble in oils, Insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1618228.png)
